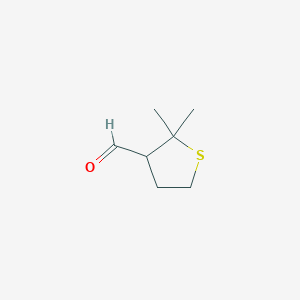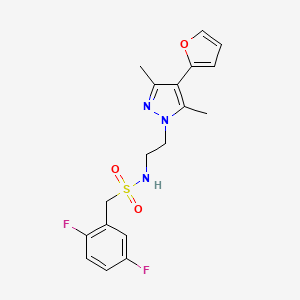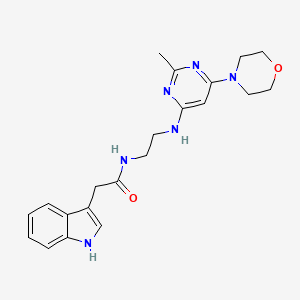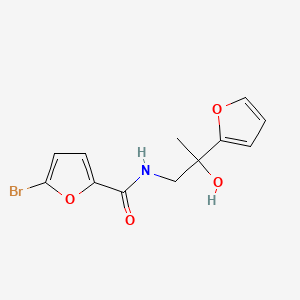
3-Isopropyl-2-(isopropylimino)-5-phenyl-1,3,5-thiadiazinan-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Isopropyl-2-(isopropylimino)-5-phenyl-1,3,5-thiadiazinan-4-one, also known as IPI-5P, is an organic compound belonging to the class of thiadiazinan derivatives. It was first synthesized in the early 2000s and has since been the subject of numerous scientific studies due to its unique properties. This compound has been used in a wide range of experiments and applications, from drug development to synthetic organic chemistry.
科学的研究の応用
3-Isopropyl-2-(isopropylimino)-5-phenyl-1,3,5-thiadiazinan-4-one has been used in a variety of scientific research applications. It has been used as a substrate in enzyme assays to study enzyme kinetics, as well as to study the interactions between proteins and small molecules. It has also been used in the synthesis of novel compounds, such as organometallic complexes, and as a starting material for the synthesis of other thiadiazinan derivatives. In addition, this compound has been used as a model compound to study the mechanism of action of certain enzymes, as well as to study the effects of different environmental conditions on the reactivity of the compound.
作用機序
The mechanism of action of 3-Isopropyl-2-(isopropylimino)-5-phenyl-1,3,5-thiadiazinan-4-one is not yet fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition results in an increase in the levels of acetylcholine, which has been shown to have a variety of effects on the body, including increased alertness, improved memory, and reduced anxiety.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied, but it is known that the compound has a variety of effects on the body. It has been shown to increase alertness and improve memory, as well as reduce anxiety. In addition, it has been shown to have a protective effect against oxidative stress and to have anti-inflammatory and anti-cancer properties.
実験室実験の利点と制限
3-Isopropyl-2-(isopropylimino)-5-phenyl-1,3,5-thiadiazinan-4-one has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable under a variety of conditions. In addition, it is non-toxic and has a low cost. However, there are also some limitations to its use in laboratory experiments, such as its relatively low solubility in water and its instability in certain conditions.
将来の方向性
There are several potential future directions for research on 3-Isopropyl-2-(isopropylimino)-5-phenyl-1,3,5-thiadiazinan-4-one. These include further studies of its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development. In addition, further studies could be conducted to investigate the effects of different environmental conditions on the reactivity of the compound. Finally, further research could be conducted to explore the potential of this compound as a starting material for the synthesis of novel compounds.
合成法
3-Isopropyl-2-(isopropylimino)-5-phenyl-1,3,5-thiadiazinan-4-one can be synthesized using a variety of methods. The most common method involves the reaction of isopropyl isocyanate with phenylthiourea in the presence of a base such as potassium carbonate. This reaction produces a mixture of this compound and its isomer, 2-isopropyl-3-(isopropylimino)-5-phenyl-1,3,5-thiadiazinan-4-one, which can be separated by column chromatography. Other methods of synthesis include the reaction of isopropyl isocyanate with thiourea or thiocyanate, as well as the reaction of isopropyl isocyanate with a phenylthioamide.
特性
IUPAC Name |
5-phenyl-3-propan-2-yl-2-propan-2-ylimino-1,3,5-thiadiazinan-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3OS/c1-11(2)16-14-18(12(3)4)15(19)17(10-20-14)13-8-6-5-7-9-13/h5-9,11-12H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXMWAMNNUETHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N=C1N(C(=O)N(CS1)C2=CC=CC=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

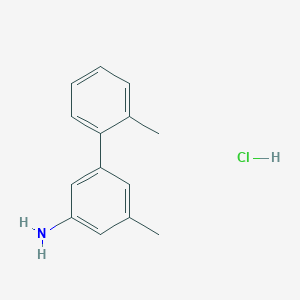
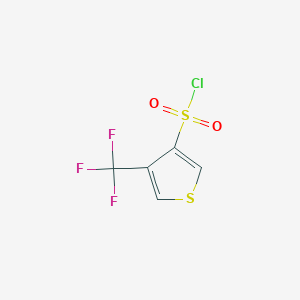
![3-(endo-9-Fluorenylmethoxycarbonylamino)bicyclo[2.2.1]heptane-2-endo-carboxylic acid](/img/structure/B2677493.png)
![4-fluoro-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide](/img/structure/B2677495.png)
![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-carboxamide](/img/structure/B2677496.png)
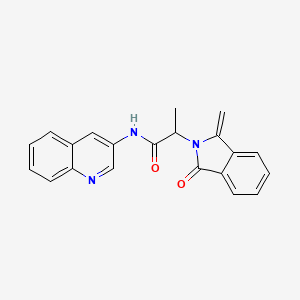
![1,9-Dioxaspiro[5.5]undecane-4-carboximidamide hydrochloride](/img/structure/B2677498.png)
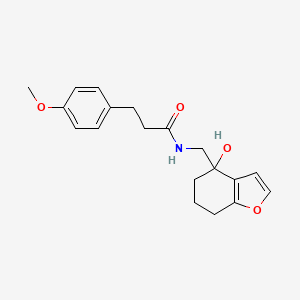
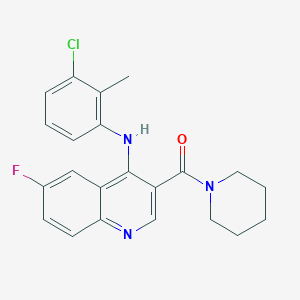
![2,2-Dimethyl-1-[4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B2677503.png)
